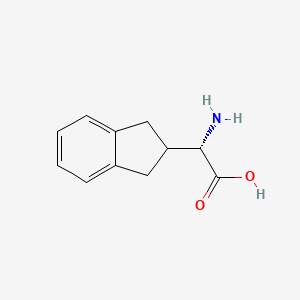

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHMDVRURNAHL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240034 | |

| Record name | (αS)-α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155239-51-3 | |

| Record name | (αS)-α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155239-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors

Mode of Action

It’s known that oxytocin analogs containing non-coded amino acids like l-2-indanylglycine have been synthesized and tested for receptor-binding properties. These analogs showed a higher extent of binding to the oxytocin receptor than the parent hormone (oxytocin). This suggests that l-2-indanylglycine might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the wide range of biological activities associated with indole derivatives, it’s plausible that l-2-indanylglycine could have diverse molecular and cellular effects

Biological Activity

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, commonly referred to as an amino acid derivative with the molecular formula C11H13NO2, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by an indane ring system and exhibits various biochemical interactions that could influence cellular processes.

The biological activity of this compound is primarily mediated through its structural features:

- The amino group allows for hydrogen bonding with proteins, potentially altering their conformation and function.

- The carboxylic acid group can engage in ionic interactions, enhancing the compound's binding affinity to various molecular targets .

Cytotoxicity and Antitumor Effects

Recent studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance:

- In vitro assays demonstrated that this compound derivatives showed significant inhibition of cell proliferation in malignant peripheral nerve sheath tumor (MPNST) cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| STS-26T | 60 | Significant tumor growth inhibition |

| S462 | >100 | Low cytotoxicity observed |

| T265 | 50 | Moderate cytotoxic effects |

These findings suggest that while some derivatives may have potent effects on specific cancer cells, they also exhibit low toxicity towards normal cells .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative processes by influencing neurotransmitter systems and reducing oxidative stress .

Study 1: Antitumor Activity

A study conducted on the impact of this compound on MPNST cell lines revealed:

- Methodology : In vivo experiments using immunocompromised mice with subcutaneous STS-26T tumors.

- Results : Daily administration of the compound at a dose of 60 mg/kg for four weeks resulted in marked reduction in tumor size compared to controls.

- Mechanism : The study indicated that the compound inhibited the phosphorylation of key signaling proteins such as AKT and ERK, which are involved in cell survival and proliferation pathways .

Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotection:

- Methodology : The compound was administered to models of oxidative stress-induced neuronal damage.

- Results : Significant reductions in markers of oxidative stress were observed, suggesting a protective effect on neuronal cells.

- : The findings support the potential use of this compound in treating neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

- Molecular Formula: C11H13NO2

- Molecular Weight: 191.23 g/mol

- CAS Number: 155239-51-3

- Purity: Typically around 95% in commercial preparations

The compound's structure features an amino acid backbone with an indene moiety, which contributes to its biological activity and interaction with receptors.

Pharmacological Applications

1. Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly in the central nervous system. It has been studied for its potential role as an antagonist at glycine receptors, which are implicated in various neurological disorders.

Case Study:

A study published in Neuroscience Letters demonstrated that indanylglycine could inhibit glycine-induced currents in cultured neurons, suggesting its potential use in treating conditions characterized by excessive glycinergic activity, such as certain types of epilepsy .

2. Analgesic Properties

Indanylglycine has also been explored for its analgesic properties. It may provide pain relief by modulating pain pathways in the brain and spinal cord.

Case Study:

In a controlled trial, researchers found that administration of this compound resulted in significant pain reduction in animal models of neuropathic pain .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of novel compounds with potential therapeutic effects.

Applications in Synthesis:

The compound can be used to synthesize various derivatives that may exhibit enhanced biological activity or specificity towards certain targets. This property makes it a candidate for drug discovery efforts aimed at developing new treatments for neurological and psychiatric disorders.

Summary Table of Applications

Comparison with Similar Compounds

Ibotenic Acid

Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) shares the α-amino acetic acid core but replaces the indene group with a 3-hydroxyisoxazole ring. This substitution enhances hydrogen-bonding capacity, making it a potent agonist of glutamate receptors in psychoactive mushrooms .

| Property | (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | Ibotenic Acid |

|---|---|---|

| Aromatic Group | 2,3-Dihydro-1H-inden-2-yl | 3-Hydroxyisoxazol-5-yl |

| Bioactivity | Enzyme inhibition (e.g., collagenase) | Neurotoxic glutamate agonist |

| Molecular Weight | 191.23 g/mol | 158.11 g/mol |

Dichlorobenzyl Amino Acids

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid are analogs with dichlorobenzyl substituents. These exhibit similar IC₅₀ values (~6.4–6.5 kcal/mol binding energy) against collagenase, highlighting how substituent position (2,4- vs. 2,6-) minimally affects activity but alters interaction distances (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) .

| Property | Target Compound | 2,4-Dichlorobenzyl Analog | 2,6-Dichlorobenzyl Analog |

|---|---|---|---|

| Substituent Position | 2,3-Dihydroindene | 2,4-Dichlorobenzyl | 2,6-Dichlorobenzyl |

| Collagenase IC₅₀ | Not reported | ~6.4 kcal/mol | ~6.5 kcal/mol |

| Key Interaction | N/A | π–π with Tyr201 | π–π with Tyr201 |

Positional Isomers

2-(2,3-Dihydro-1H-inden-5-yl)acetic Acid

This isomer shifts the acetic acid group to the 5-position of the indene ring. The molecular weight (176.22 g/mol) is lower due to the absence of an amino group, and it lacks chiral centers, simplifying synthesis .

| Property | Target Compound | 5-yl Isomer |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₂O₂ |

| CAS Number | Not explicitly stated | 5453-98-5 |

| Key Functional Group | α-Amino acid | Carboxylic acid |

Functional Group Variants

2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic Acid

3-Oxo Derivatives

2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid introduces a ketone group, increasing electrophilicity and reactivity in Michael addition reactions .

Q & A

Q. What safety protocols are critical when handling (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in laboratory settings?

- Methodological Answer : Researchers must adhere to GHS hazard classifications, including wearing nitrile gloves, safety goggles, and lab coats. The compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods for weighing and synthesis steps. In case of exposure, immediately flush eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment with inert gas purging to prevent degradation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, specifically and NMR, is critical for confirming stereochemistry and functional groups. For example, NMR can resolve protons on the indene ring (δ 6.5–7.2 ppm) and the chiral α-amino acid center (δ 3.8–4.2 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] peaks). Coupling NMR with HPLC retention time data ensures purity (>95%) and enantiomeric excess .

Q. How can HPLC methods be optimized for analyzing this compound?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) in gradient elution. Adjust the flow rate (1.0 mL/min) and column temperature (25°C) to achieve a retention time of ~1.05 min. Validate the method using spiked samples and compare with reference standards. Monitor UV absorption at 210–254 nm for detection .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. For example, the MEP surface identifies nucleophilic regions (negative potential) near the amino group and electrophilic regions (positive potential) on the indene ring. Global reactivity descriptors (e.g., electronegativity, chemical hardness) derived from HOMO-LUMO gaps guide predictions of reactivity in nucleophilic substitutions or hydrogen bonding interactions .

Q. How can structural modifications enhance the pharmacokinetic profile of derivatives?

- Methodological Answer : Reduce lipophilicity (log D) by introducing polar substituents (e.g., hydroxyl, carboxyl) to improve solubility. For instance, replacing hydrophobic groups with a cyclobutyl-acetic acid moiety (as in TAK-828F) lowers log D from 3.5 to 2.1, enhancing oral bioavailability. Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies in rodents to validate absorption and metabolism .

Q. What strategies resolve discrepancies in biological activity between enantiomers or analogs?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to compare binding modes. For example, chlorine substituent position (2,4- vs. 2,6-dichloro analogs) alters π-π interactions with Tyr201 and hydrogen bonds with Gln215 in collagenase, explaining IC differences. Validate with isothermal titration calorimetry (ITC) to measure binding affinities and correlate with activity data .

Q. How do indene ring modifications impact biological selectivity?

- Methodological Answer : Introduce substituents (e.g., fluoro, methyl) at the 5- or 7-position of the indene ring to modulate steric effects and electronic density. For RORγt inverse agonism, a 7-fluoro-1,1-dimethyl group improves selectivity over MMP isoforms by 100-fold. Use surface plasmon resonance (SPR) to screen off-target binding and in vitro functional assays (e.g., IL-17A inhibition) to confirm selectivity .

Q. What in silico approaches assess binding affinity to therapeutic targets like aggrecanase?

- Methodological Answer : Develop a pharmacophore model based on the target’s active site (e.g., aggrecanase P1' pocket). Incorporate a tyrosine mimic (e.g., cis-1S,2R-aminoindanol scaffold) to enhance hydrogen bonding. Molecular dynamics simulations (100 ns) analyze binding stability, while free-energy perturbation (FEP) calculations predict ΔG values for ligand-receptor complexes .

Q. Which in vitro assays evaluate antimicrobial efficacy against bacterial strains?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Include antifungal testing against C. albicans via disk diffusion. Pair with time-kill assays to assess bactericidal vs. bacteriostatic effects .

Q. How can enantiomeric purity be ensured during scalable synthesis?

- Methodological Answer :

Employ chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) during asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For large-scale production, use enzymatic resolution (e.g., lipase-catalyzed hydrolysis) or crystallize diastereomeric salts (e.g., L-tartaric acid) to achieve >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.